molecular formula C12H9F2N3O3S B3038463 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate CAS No. 866009-30-5

1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate

Cat. No.: B3038463
CAS No.: 866009-30-5
M. Wt: 313.28 g/mol
InChI Key: OEJAZAOIHBIEIZ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

    Introduction of the Difluorophenyl Group: This step involves the coupling of the thiadiazole ring with a difluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step is the acetylation of the intermediate compound to form the acetate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl chloride
  • 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl bromide
  • 1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl methyl ester

Uniqueness

1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its difluorophenyl and thiadiazole moieties contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c1-6(18)20-10(9-7(13)3-2-4-8(9)14)11(19)16-12-17-15-5-21-12/h2-5,10H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAZAOIHBIEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164229
Record name α-(Acetyloxy)-2,6-difluoro-N-1,3,4-thiadiazol-2-ylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866009-30-5
Record name α-(Acetyloxy)-2,6-difluoro-N-1,3,4-thiadiazol-2-ylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866009-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Acetyloxy)-2,6-difluoro-N-1,3,4-thiadiazol-2-ylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate
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1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate
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1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate
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1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate
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1-(2,6-Difluorophenyl)-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl acetate

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